1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one
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Overview
Description
1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one is a heterocyclic compound that features a benzotriazole core Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the desired benzotriazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the benzotriazole ring.
Scientific Research Applications
1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Mechanism of Action
The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one:
1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Another heterocyclic compound with similar structural features but different applications, primarily in pharmaceuticals.
1-methyl-4,5,6,7-tetrahydro-1H-indazole: Shares a similar core structure but differs in its chemical reactivity and applications.
Uniqueness
This compound stands out due to its versatile chemical reactivity and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its stability make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-methyl-6,7-dihydro-5H-benzotriazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-10-5-3-2-4-6(11)7(5)8-9-10/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRKTCZTMILHPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CCC2)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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